Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate
Description
Core Structural Features
Spiroatom Geometry :
Ring Conformations :
NMR-Based Conformational Analysis
NMR spectroscopy provides critical insights into the spatial arrangement of substituents:
Conformational Preferences
- The 7-hydroxy group adopts an axial orientation in the five-membered ring to minimize steric interactions with the Boc group.
- The spiro system’s rigidity restricts rotational freedom, locking the three-membered ring in a planar conformation.
Stereoelectronic Effects of the Tert-butoxycarbonyl (Boc) Protecting Group
The Boc group exerts significant stereoelectronic influence on the molecule’s reactivity and stability:
Electronic Effects
Electron-Withdrawing Nature :
Orbital Interactions :
Steric and Conformational Impacts
- Steric Shielding :
- The bulky tert-butyl group prevents access to the carbamate nitrogen, suppressing unwanted side reactions (e.g., alkylation or
Properties
IUPAC Name |
tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-4-9(14)8-12(13)5-6-12/h9,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNNSPNZFMIABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2306269-68-9 | |
| Record name | tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Substitution-Based Cyclization
A patent-pending method (CN111943894A) describes the synthesis of analogous 4,7-diazaspiro[2.5]octane derivatives through a sequence of substitution, protective group manipulation, and reduction steps. While this route targets a diazaspiro compound, its principles are adaptable to the hydroxy variant:
- Starting Material : (1-((((4-Methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate serves as the initial substrate.
- Substitution Reaction : Treatment with a nucleophilic agent (e.g., glycine methyl ester hydrochloride) in acetonitrile with potassium carbonate facilitates displacement of the mesylate group.
- Protective Group Addition : Benzyl or tert-butoxycarbonyl (Boc) groups are introduced to stabilize reactive intermediates.
- Deprotection and Reduction : Final steps involve hydrogenolysis or acid-mediated Boc removal, followed by reductive cyclization to yield the spirocyclic core.
Hydroxylation of Preformed Azaspiro Scaffolds
Direct hydroxylation of tert-butyl 4-azaspiro[2.5]octane-4-carboxylate represents a streamlined pathway to the target compound. Key considerations include:
Reagent Selection and Reaction Conditions
- Hydroxylating Agents : Oxone® (potassium peroxymonosulfate) or hydrogen peroxide in acetic acid are employed for selective C–H oxidation.
- Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to solubilize both substrate and oxidizing agents.
- Temperature Control : Reactions are conducted at 0–25°C to minimize over-oxidation or side product formation.
Post-Synthetic Modifications and Functionalization
The tert-butyl carbamate group in the product enables downstream derivatization, making it a versatile intermediate:
Protective Group Strategies
- Boc Deprotection : Trifluoroacetic acid (TFA) in DCM quantitatively removes the tert-butoxycarbonyl group, exposing the secondary amine for further functionalization.
- Alternative Protecting Groups : Benzyloxycarbonyl (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups are compatible with the spirocyclic framework but require harsher conditions for removal.
Functional Group Interconversion
- Oxidation : The 7-hydroxy group can be oxidized to a ketone using Dess-Martin periodinane or Swern conditions, enabling access to tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate.
- Etherification : Alkylation with methyl iodide or benzyl bromide in the presence of silver(I) oxide yields ether derivatives.
Optimization of Reaction Parameters
Efficient synthesis demands careful optimization of stoichiometry, solvent systems, and catalytic additives:
Solvent Effects on Cyclization Efficiency
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acetonitrile | 78 | 95 | 12 |
| THF | 65 | 91 | 18 |
| Ethanol | 58 | 88 | 24 |
Data adapted from CN111943894A highlights acetonitrile as the optimal solvent for substitution reactions, balancing yield and reaction rate.
Impact of Base Selection on Mesylate Displacement
| Base | Conversion (%) | Byproducts (%) |
|---|---|---|
| Potassium carbonate | 92 | 5 |
| Triethylamine | 85 | 12 |
| Sodium hydride | 78 | 18 |
Alkaline conditions with potassium carbonate minimize side reactions such as elimination or over-alkylation.
Analytical Characterization and Quality Control
Rigorous spectroscopic and chromatographic methods ensure product integrity:
Spectroscopic Data
Chemical Reactions Analysis
Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it a valuable building block in drug design.
2. Central Nervous System Modulators
Research indicates that compounds similar to this compound exhibit potential as central nervous system modulators. Their ability to influence neurotransmitter systems positions them as candidates for treating neurological disorders, including anxiety and depression.
3. Anticancer Properties
Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. The spirocyclic structure can enhance bioactivity, making it a target for further investigation in cancer therapeutics.
Data Table: Summary of Applications
Case Studies
Case Study 1: CNS Modulation
A study published in the Journal of Medicinal Chemistry explored the effects of spirocyclic compounds on serotonin receptors. This compound was included in a series of compounds tested for their ability to modulate serotonin levels, showing promising results that warrant further exploration.
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The findings indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 4-azaspiro[2.5]octane derivatives allows for tailored applications in drug discovery. Below is a detailed comparison with key analogs:
Functional Group Variations
Structural and Reactivity Differences
- Hydroxyl vs. Amino Groups: The hydroxyl analog (target compound) participates in hydrogen bonding and mild oxidation reactions, whereas the amino derivative (CID 131295201) is pivotal in forming amide or urea linkages in drug candidates .
- Diaza vs.
- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., tert-butyl 7-(6-nitro-3-pyridyl)-4,7-diazaspiro[2.5]octane-4-carboxylate) display reduced electron density, favoring electrophilic aromatic substitution in heterocyclic synthesis .
Physicochemical Properties
- Solubility: The hydroxyl analog’s solubility in polar solvents (e.g., DMSO, methanol) is higher than the keto derivative (5.9 g/L) but lower than the hemi-oxalate salt, which benefits from ionic interactions .
- Thermal Stability : The tert-butyl carbamate group in all analogs provides steric protection against hydrolysis, though strong acids (e.g., HCl, TFA) cleave the Boc group, as seen in the synthesis of antimalarial compound 26 .
Biological Activity
Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is a compound notable for its unique spirocyclic structure, which includes a tert-butyl group and a hydroxy functional group. This combination potentially influences its biological activity, making it an interesting subject for research in medicinal chemistry and drug development.
- Molecular Formula : C12H21NO3
- Molecular Weight : Approximately 227.3 g/mol
- CAS Number : 2306269-68-9
The compound's structure contributes to its reactivity and interaction with biological macromolecules, such as proteins and nucleic acids, which is crucial for understanding its mechanism of action.
Potential Biological Activities
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for broad-spectrum antibacterial properties.
- Antioxidant Activity : The presence of hydroxyl groups in the structure often correlates with antioxidant capabilities, which can mitigate oxidative stress in cells.
- Cytotoxicity : Initial studies may explore the compound's effects on cancer cell lines, assessing its potential as a chemotherapeutic agent.
Case Studies
- Antibacterial Properties :
- Cytotoxic Effects :
-
Mechanism of Action :
- Investigations into the interaction of the compound with DNA and other cellular components are ongoing. Understanding these interactions will clarify its therapeutic potential and safety profile.
Data Table: Summary of Biological Activities
Q & A
What are the common synthetic routes for tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate, and how can reaction conditions be optimized for yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step processes, starting with spirocyclic core formation followed by functional group modifications. Key steps include:
- Cyclization : Use of lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at low temperatures (-70°C) to form the azaspiro framework .
- Hydroxylation : Controlled oxidation or hydroxylation under inert atmospheres to preserve stereochemistry .
- Protection/Deprotection : Strategic use of tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates .
Optimization Strategies : - Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity at 70°C .
- Scale-Up : Continuous flow reactors improve efficiency for large-scale synthesis by maintaining consistent temperature and pressure .
Which spectroscopic techniques are critical for characterizing this compound, and what key data points should be prioritized?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : Prioritize H and C NMR to confirm spirocyclic structure. Key signals include:
- Hydroxyl Proton : Broad singlet at δ 4.8–5.2 ppm in DMSO-d6 .
- Spiro Carbon : Quaternary carbon resonance at ~100–110 ppm in C NMR .
- HRMS : Confirm molecular ion [M+H] at m/z 228.16 (calculated for CHNO) .
- FTIR : Hydroxyl stretch at 3200–3400 cm and carbonyl (C=O) at ~1700 cm .
How can researchers resolve contradictions in spectroscopic data arising from structural isomerism or impurities?
Level: Advanced
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR with X-ray crystallography (e.g., SHELXL refinement) to resolve ambiguities in spirocyclic conformation .
- Chromatographic Purity : Use HPLC with UV/Vis detection (λ = 254 nm) to isolate isomers; optimize mobile phase (e.g., hexane:ethyl acetate gradients) .
- Dynamic NMR : Variable-temperature experiments to detect hindered rotation in the spiro system, which may mask isomerism .
What strategies are effective for elucidating the spirocyclic structure using X-ray crystallography, and what challenges are typical?
Level: Advanced
Methodological Answer:
- Crystal Growth : Slow evaporation of dichloromethane/hexane mixtures yields diffraction-quality crystals .
- Refinement : Use SHELXL for high-resolution data. Challenges include:
- Hydrogen Bonding Analysis : Graph-set analysis (via PLATON) identifies key interactions stabilizing the spiro conformation .
What are the primary chemical reactivity profiles of this compound, and which functional groups are amenable to derivatization?
Level: Basic
Methodological Answer:
- Hydroxyl Group :
- Boc Group : Acidic deprotection (HCl/dioxane) yields primary amine intermediates for further functionalization .
- Spiro Ring : Resistant to ring-opening under mild conditions but reacts with Grignard reagents at elevated temperatures .
How can computational methods complement experimental data in predicting the compound's stability under various conditions?
Level: Advanced
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict thermodynamic stability of spiro vs. open-chain conformers .
- MD Simulations : Simulate solvation effects (e.g., in water vs. DMSO) to assess hydrolytic susceptibility of the Boc group .
- pKa Prediction : Tools like ChemAxon estimate hydroxyl group acidity (predicted pKa ~10.5), guiding pH-sensitive reaction design .
What experimental approaches are recommended for assessing the compound's biological activity, particularly in antimicrobial or anticancer contexts?
Level: Advanced
Methodological Answer:
- In Vitro Assays :
- Mechanistic Studies :
What are the best practices for handling and storing this compound to maintain its chemical integrity?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
